2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclobutyl ring substituted with dimethyl groups and a dioxaborolane moiety, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclobutyl derivative with a boronic ester. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process would typically be carried out in a controlled environment with precise temperature and pressure conditions to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, borates, boranes, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond through the Suzuki–Miyaura coupling reaction. The palladium catalyst facilitates the oxidative addition of the organic halide, followed by transmetalation with the organoboron compound, and finally reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where traditional boronic acids or esters may not be as effective.
Properties
Molecular Formula |
C13H25BO2 |
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Molecular Weight |
224.15 g/mol |
IUPAC Name |
2-[(3,3-dimethylcyclobutyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-11(2)7-10(8-11)9-14-15-12(3,4)13(5,6)16-14/h10H,7-9H2,1-6H3 |
InChI Key |
KCBJIVNMFGXZPN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC(C2)(C)C |
Origin of Product |
United States |
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